

KDM5-C70: A Technical Guide to a Pan-KDM5 Chemical Probe

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Compound of Interest		
Compound Name:	Kdm5-C70	
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Introduction

The KDM5 family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical epigenetic regulators that belong to the Jumonji C (JmjC) domain-containing histone demethylase family.[1][2] These enzymes play a pivotal role in gene expression by removing trimethyl and dimethyl marks from lysine 4 on histone H3 (H3K4me3 and H3K4me2), epigenetic modifications typically associated with active gene transcription.[1][2][3] Given their significant roles in cellular processes such as proliferation, differentiation, and development, and their overexpression in various cancers, the KDM5 family has emerged as a compelling target for therapeutic intervention.[1][4][5]

KDM5-C70 is a potent, cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases.[6][7][8] It is designed as an ethyl ester prodrug of the active inhibitor, KDM5-C49.[9][10][11] The ester group masks the polar carboxylate of KDM5-C49, facilitating its entry into cells, where it is subsequently hydrolyzed by intracellular esterases to release the active compound.[10] This technical guide provides an in-depth overview of KDM5-C70, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols for its use as a chemical probe.

Data Presentation

Biochemical Activity of KDM5-C49 (Active Metabolite of KDM5-C70)



The inhibitory activity of KDM5-C49, the active form of **KDM5-C70**, has been quantified against various histone demethylases to establish its potency and selectivity.

Target Enzyme	IC50 (nM)	Assay Type	Reference
KDM5A	40	AlphaScreen	[12]
KDM5B	160	AlphaScreen	[12]
KDM5C	100	AlphaScreen	[12]
KDM2A	4400	-	[13]
KDM4C	>180-fold selectivity vs KDM5B	-	[14]
KDM6 Family	No measurable inhibition	-	[10][14]

Cellular Activity of KDM5-C70

KDM5-C70 has demonstrated significant effects in various cellular contexts, primarily through the elevation of global H3K4me3 levels and the inhibition of cell proliferation.



Cell Line	Assay Type	Concentration	Observed Effect	Reference
MM.1S (Multiple Myeloma)	Viability/Proliferat ion	~20 μM (EC50)	50% reduction in viability/proliferati on after 7 days.	[6][15]
MM.1S (Multiple Myeloma)	Western Blot	50 μΜ	Reduced phosphorylation of retinoblastoma protein (pRb).	[15][16]
MCF7 (Breast Cancer)	Colony Formation	5 μΜ	85% inhibition of growth.	[10]
BT474 (Breast Cancer)	Colony Formation	5 μΜ	97% inhibition of growth.	[10]
ZR-75-1 (Breast Cancer)	Colony Formation	5 μΜ	70% inhibition of growth.	[10]
MCF7 & MDA- MB-231	Western Blot	Not specified	Significantly increased global H3K4me3 levels.	[9][10][11]
Rat Neural Stem Cells (NSCs)	Differentiation Assay	Not specified	Induced astrocyte differentiation by increasing H3K4me3 at the Gfap gene promoter.	[17][18][19]
iPSC- Cardiomyocytes	RNA-seq / Western Blot	0.5 μΜ	Increased H3K4me3 levels; induced expression of genes for fatty acid oxidation and myogenesis.	[20]



SU-DHL-6	Proliferation	10 μΜ	Reduced cell	[21]
(Lymphoma)	Assay	10 μινι	proliferation.	

Mechanism of Action

KDM5-C70 functions as a prodrug, readily crossing the cell membrane due to its ester group. [9] Once inside the cell, endogenous esterases hydrolyze the ethyl ester to reveal the active inhibitor, KDM5-C49, which contains a carboxylate group.[10] KDM5-C49 then inhibits the enzymatic activity of the KDM5 family members. This inhibition prevents the demethylation of H3K4me3/2, leading to a genome-wide accumulation of these histone marks, particularly at transcription start sites.[6][15] The resulting alteration in the epigenetic landscape leads to changes in gene expression, which in turn elicits various cellular responses, including cell cycle arrest, differentiation, and reduced proliferation.[15][16][17]

Experimental Protocols Biochemical Inhibition Assay (AlphaScreen)

This assay quantitatively measures the inhibition of KDM5 enzymatic activity.

- Reagents: Recombinant KDM5 enzyme, biotinylated H3K4me3 peptide substrate, Sadenosyl-L-methionine (SAM) as a co-substrate, AlphaLISA acceptor beads conjugated to an anti-demethylated product antibody, and streptavidin-coated donor beads.
- Procedure:
 - The KDM5 enzyme, biotinylated peptide substrate, and varying concentrations of the inhibitor (KDM5-C49) are incubated in an appropriate assay buffer.
 - 2. The demethylation reaction is initiated by the addition of co-factors Fe(II) and α -ketoglutarate.
 - 3. After incubation, the reaction is stopped.
 - 4. AlphaLISA acceptor beads and streptavidin donor beads are added.
 - 5. The plate is incubated in the dark to allow for bead proximity binding.



- Detection: The plate is read on an AlphaScreen-capable plate reader. A signal is generated
 when the donor and acceptor beads are brought into proximity, which occurs when the
 substrate is demethylated. The inhibitory effect is measured by the reduction in the
 AlphaScreen signal.
- Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTS Assay)

This colorimetric assay assesses the impact of **KDM5-C70** on cell viability and proliferation.[22]

- Cell Seeding: Cells (e.g., HUVEC or cancer cell lines) are seeded in a 96-well plate at a density of approximately 1,000-5,000 cells per well and allowed to adhere overnight.[22]
- Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of KDM5-C70 (e.g., 10 μM, 20 μM) or a vehicle control (e.g., 0.1% DMSO).[22]
- Incubation: Cells are incubated for a specified period (e.g., 1, 2, or 3 days).[22]
- MTS Reagent Addition: At the end of the incubation period, MTS reagent is added to each well.[22]
- Incubation with Reagent: The plate is incubated for 1-4 hours at 37°C in a humidified, 5%
 CO2 atmosphere.[22]
- Measurement: The absorbance is measured at 490 nm using a 96-well plate reader. The
 quantity of formazan product, as measured by absorbance, is directly proportional to the
 number of living cells in culture.[22]
- Data Analysis: The effect on cell proliferation is determined by comparing the absorbance of treated cells to the vehicle control.

Western Blot for Histone Methylation

This technique is used to detect changes in global histone methylation levels following **KDM5- C70** treatment.



- Cell Treatment: Culture cells with the desired concentrations of KDM5-C70 for a specified time (e.g., 48-96 hours).[21]
- Histone Extraction: Harvest the cells and isolate histones using an acid extraction protocol or a commercial kit.
- Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
- SDS-PAGE: Separate 10-20 μg of histone extract on a 15% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for H3K4me3 and a loading control such as total Histone H3.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the relative change in H3K4me3 levels, normalized to the total H3 loading control.[21]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

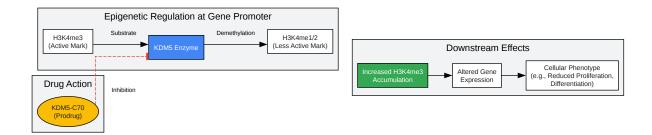
This powerful technique maps the genome-wide distribution of H3K4me3 marks to understand the direct epigenetic consequences of KDM5 inhibition.

 Cell Treatment and Cross-linking: Treat cells (e.g., MM.1S) with KDM5-C70 or DMSO for the desired time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating.



- Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
- Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific for H3K4me3.
- Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
- Washes: Wash the beads to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high-salt solution.
- DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
- Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms
 to identify regions of H3K4me3 enrichment. Compare the H3K4me3 profiles of KDM5-C70treated and control cells to identify differential binding sites and analyze their genomic
 locations (e.g., promoters, enhancers).[16]

Mandatory Visualizations

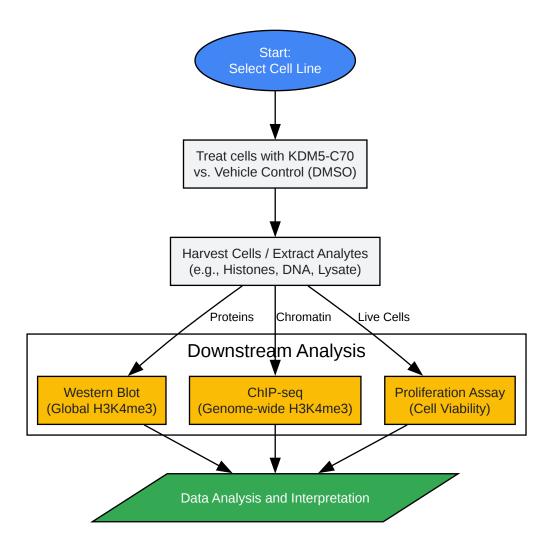




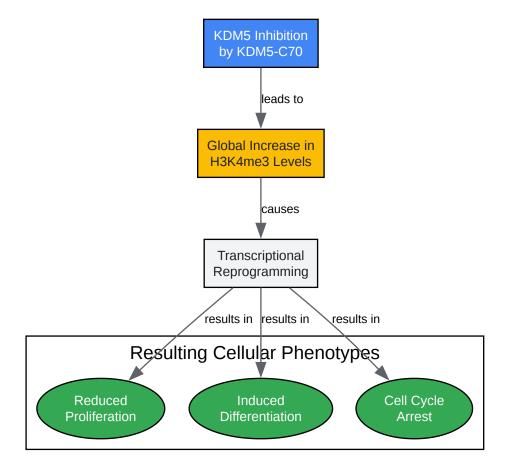
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Caption: Mechanism of KDM5 inhibition by **KDM5-C70**.









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